molecular formula C16H17NO3 B1372632 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid CAS No. 1041551-78-3

6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid

Cat. No.: B1372632
CAS No.: 1041551-78-3
M. Wt: 271.31 g/mol
InChI Key: PFDJDBDZWDCYLY-UHFFFAOYSA-N
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Description

6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid (CAS 1041551-78-3) is an organic compound with the molecular formula C16H17NO3 and a molecular weight of 271.31 g/mol . As a carboxylic acid, this compound features a carboxyl group (-COOH), which is a key functional group in organic chemistry known for its polarity and ability to participate in hydrogen bonding . The molecular structure also incorporates a pyridine ring and a tert-butylphenoxy moiety, making it a potential building block in various research applications, including medicinal chemistry and materials science. The SMILES notation for the compound is O=C(C1=CC=C(OC2=CC=C(C(C)(C)C)C=C2)N=C1)O, and it should be handled in accordance with laboratory safety protocols . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-16(2,3)12-5-7-13(8-6-12)20-14-9-4-11(10-17-14)15(18)19/h4-10H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDJDBDZWDCYLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid typically involves the following steps:

    Formation of the tert-butylphenoxy intermediate: This step involves the reaction of tert-butylphenol with an appropriate halogenating agent to form the tert-butylphenoxy intermediate.

    Coupling with pyridine derivative: The tert-butylphenoxy intermediate is then coupled with a pyridine derivative, such as 3-bromopyridine, under suitable conditions to form the desired product.

The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The tert-butylphenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or aldehydes .

Scientific Research Applications

6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with target proteins, while the tert-butylphenoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues of Pyridine-3-carboxylic Acid Derivatives
Compound Name Substituent at 6-Position Molecular Weight (g/mol) Key Features
6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid 4-Tert-butylphenoxy ~289.35 (estimated) High lipophilicity due to tert-butyl group; potential for enhanced membrane permeability
6-(4-Ethylphenyl)pyridine-3-carboxylic acid 4-Ethylphenyl 241.27 Lower steric bulk compared to tert-butyl; moderate solubility in polar solvents
6-(4-Aminopiperidin-1-yl)pyridine-3-carboxylic acid 4-Aminopiperidinyl 235.27 Basic amine group enhances water solubility; potential for ionic interactions
6-(5-Methylpyridin-2-yl)pyridine-3-carboxylic acid 5-Methylpyridin-2-yl 230.25 Bipyridine system; possible π-π stacking interactions
Nicotinic acid (Pyridine-3-carboxylic acid) None (parent compound) 123.11 Vitamin B3; essential for redox reactions; high aqueous solubility

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Predicted pKa Density (g/cm³) LogP (Estimated)
This compound ~2.8 (carboxylic acid) 1.18–1.25 (estimated) 3.5–4.0
6-(5-Methylpyridin-2-yl)pyridine-3-carboxylic acid 2.45 ± 0.10 1.260 ± 0.06 1.8–2.2
Nicotinic acid 4.85 (carboxylic acid) 1.473 -0.34
  • Lipophilicity: The tert-butylphenoxy group increases LogP compared to smaller substituents (e.g., ethylphenyl or methylpyridinyl), suggesting enhanced lipid membrane penetration but reduced aqueous solubility .
  • Acidity: The electron-withdrawing phenoxy group in the target compound lowers the pKa of the carboxylic acid (estimated ~2.8) compared to nicotinic acid (pKa 4.85), favoring deprotonation under physiological conditions .

Biological Activity

6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C16H17NO3C_{16}H_{17}NO_3 and a molecular weight of 271.31 g/mol. Its structure includes a pyridine ring substituted with a carboxylic acid group at the 3-position and a 4-tert-butylphenoxy group at the 6-position. This arrangement contributes to its biological activity, particularly in inhibiting protein-protein interactions.

Research indicates that this compound functions primarily as an inhibitor of protein-protein interactions , specifically targeting the assembly of the NOTCH transcription complex. This complex plays a crucial role in various cellular processes, including differentiation and proliferation, making this compound a candidate for cancer research and treatments for diseases linked to NOTCH signaling pathways.

Key Mechanisms:

  • Inhibition of NOTCH signaling : The compound disrupts the assembly of the NOTCH transcription complex, which is essential for cellular communication and development.
  • Potential Anti-cancer Activity : By interfering with NOTCH signaling, it may inhibit tumor growth and progression in cancers where this pathway is dysregulated.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Protein-Protein Interaction InhibitionDisrupts NOTCH transcription complex assembly, impacting cell differentiation and proliferation.
Potential Anti-cancer EffectsMay inhibit growth in various cancer cell lines by targeting aberrant signaling pathways.

Case Studies and Research Findings

  • Inhibition of Cancer Cell Proliferation :
    • A study demonstrated that this compound exhibited significant inhibitory effects on various cancer cell lines, including hepatocellular carcinoma (Huh7) with an IC50 value of 5.67 ± 0.57 µM . This suggests its potential as an anti-cancer agent.
  • Mechanistic Studies :
    • Further investigations revealed that the compound could inhibit VEGF (Vascular Endothelial Growth Factor) production by interfering with STAT3 phosphorylation, demonstrating its role in modulating angiogenesis .
  • Binding Affinity Studies :
    • Binding studies indicated that modifications to the phenoxy group significantly enhance the binding affinity to target proteins involved in cancer progression, suggesting that structural optimization could lead to improved efficacy .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Molecular Formula Unique Features
2-[4-(Tert-butyl)phenoxy]nicotinic acidC16H17NO3C_{16}H_{17}NO_3Different substituent positioning on pyridine ring
6-(4-Methylphenoxy)pyridine-3-carboxylic acidC15H15NO3C_{15}H_{15}NO_3Methyl group instead of tert-butyl
5-(4-Tert-butylphenoxy)pyridine-2-carboxylic acidC16H17NO3C_{16}H_{17}NO_3Different carboxylic position

These comparisons highlight how variations in substituents can affect biological activity and potential therapeutic applications.

Q & A

Q. What are the standard synthetic routes for 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with substituted pyridine or phenol derivatives. A common approach includes:

  • Step 1: Condensation of 4-tert-butylphenol with a pyridine precursor (e.g., 3-pyridinecarboxylic acid derivatives) using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Step 2: Cyclization under acidic or basic conditions, often catalyzed by palladium or copper-based systems to form the pyridine-phenoxy linkage .
  • Optimization: Key parameters include solvent choice (DMF or toluene for polarity control), temperature (80–120°C), and catalyst loading (0.5–2 mol%). Purity is enhanced via column chromatography or recrystallization from ethanol/water mixtures.

Q. How can researchers characterize the purity and structure of this compound?

  • Analytical Methods:
    • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm substituent positions (e.g., tert-butyl group at 4-position on phenoxy ring) .
    • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
    • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
  • Crystallography: Single-crystal X-ray diffraction for absolute configuration verification if crystalline forms are obtained.

Q. What are the recommended storage conditions to ensure compound stability?

  • Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent oxidation and photodegradation.
  • Avoid exposure to strong acids/bases (risk of ester hydrolysis) and moisture (risk of deliquescence) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Experimental Design:
    • Use standardized assays (e.g., MIC for antimicrobial activity, IC50 for cytotoxicity) across multiple cell lines.
    • Validate target engagement via enzymatic inhibition studies (e.g., kinase assays) to confirm mechanism .
  • Data Analysis:
    • Apply statistical models (ANOVA) to account for batch-to-batch variability in compound synthesis.
    • Cross-reference with structural analogs (e.g., chlorophenyl or trifluoromethyl derivatives) to identify structure-activity relationships (SAR) .

Q. What strategies are effective for modifying the tert-butylphenoxy group to enhance pharmacological properties?

  • Methodology:
    • Bioisosteric Replacement: Substitute tert-butyl with trifluoromethyl or cyclopropyl groups to improve metabolic stability.
    • Functionalization: Introduce electron-withdrawing groups (e.g., nitro, cyano) to the phenoxy ring via Suzuki-Miyaura coupling .
  • Evaluation: Assess solubility (logP via shake-flask method), plasma protein binding (ultrafiltration), and in vitro metabolic stability (microsomal assays).

Q. How can computational modeling guide the design of derivatives targeting specific enzymes?

  • Approach:
    • Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., PIM1 kinase) to predict binding modes.
    • Use DFT (density functional theory) to calculate electrostatic potentials and optimize H-bonding interactions with active sites.
  • Validation: Compare predicted binding affinities with experimental IC50 values from enzymatic assays .

Q. What are common pitfalls in synthesizing this compound, and how can they be mitigated?

  • Issue: Low yield during cyclization.
    • Solution: Screen alternative catalysts (e.g., Pd(OAc)₂ vs. CuI) and solvents (DMF vs. THF) to improve reaction efficiency .
  • Issue: Impurity from unreacted phenol.
    • Solution: Use scavenger resins (e.g., polymer-bound isocyanate) or aqueous washes (5% NaHCO₃) to remove residual starting materials.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid
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6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid

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